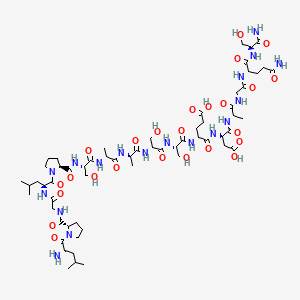
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 is a deuterium-labeled compound, often used in scientific research for its unique properties. The compound is a derivative of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile, with deuterium atoms replacing hydrogen atoms. This isotopic labeling is particularly useful in various analytical and research applications, including metabolic studies and environmental analysis.
Méthodes De Préparation
The synthesis of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bipiperidine and benzyl chloride.
Reaction Conditions: The bipiperidine is reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to form 1’-Benzyl-1,4’-bipiperidine.
Deuterium Labeling: The hydrogen atoms in the bipiperidine ring are replaced with deuterium atoms using deuterated reagents.
Formation of Carbonitrile:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the biotransformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental analysis to detect and quantify pollutants in air, water, soil, and food samples.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This labeling helps in elucidating molecular targets and pathways involved in the compound’s interactions.
Comparaison Avec Des Composés Similaires
1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 can be compared with other similar compounds, such as:
1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile: The non-deuterated version, which lacks the isotopic labeling and is less useful in NMR studies.
1’-Benzyl-1,4’-bipiperidine-4’-carboxamide: A related compound with a carboxamide group instead of a cyano group, which may have different chemical properties and applications.
The uniqueness of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 lies in its deuterium labeling, making it particularly valuable in analytical and research applications where isotopic differentiation is crucial.
Propriétés
IUPAC Name |
1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZATAXHOSMHKY-UNDQBIHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C#N)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)



![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)





